molecular formula C9H7Br2IO2 B8269661 3,5-Dibromo-2-ethyl-6-iodobenzoic acid

3,5-Dibromo-2-ethyl-6-iodobenzoic acid

Cat. No. B8269661
M. Wt: 433.86 g/mol
InChI Key: PPRGJMWOWKDJOH-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-ethyl-6-iodobenzoic acid is a useful research compound. Its molecular formula is C9H7Br2IO2 and its molecular weight is 433.86 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Dibromo-2-ethyl-6-iodobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dibromo-2-ethyl-6-iodobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3,5-Dibromo-2-ethyl-6-iodobenzoic acid involves the bromination and iodination of 2-ethylbenzoic acid followed by carboxylation.

Starting Materials
2-ethylbenzoic acid, bromine, iodine, sulfuric acid, sodium nitrite, copper(I) bromide, copper(I) iodide, carbon dioxide

Reaction
Step 1: Bromination of 2-ethylbenzoic acid with bromine in the presence of sulfuric acid to yield 3,5-dibromo-2-ethylbenzoic acid., Step 2: Iodination of 3,5-dibromo-2-ethylbenzoic acid with iodine and sodium nitrite in the presence of copper(I) iodide to yield 3,5-dibromo-2-ethyl-6-iodobenzoic acid., Step 3: Carboxylation of 3,5-dibromo-2-ethyl-6-iodobenzoic acid with carbon dioxide in the presence of copper(I) bromide to yield 3,5-Dibromo-2-ethyl-6-iodobenzoic acid.

properties

IUPAC Name

3,5-dibromo-2-ethyl-6-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2IO2/c1-2-4-5(10)3-6(11)8(12)7(4)9(13)14/h3H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRGJMWOWKDJOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(C=C1Br)Br)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-2-ethyl-6-iodobenzoic acid

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